2-Methyl-3-((2-methyl-1-oxoallyl)amino)propanesulphonate

Lipophilicity Monomer Design Emulsion Polymerization

2-Methyl-3-((2-methyl-1-oxoallyl)amino)propanesulphonate (CAS 80675-31-6) is a sulfonate-functionalized methacrylamide monomer. It is a structural analog of the commodity monomer 2-acrylamido-2-methylpropane sulfonic acid (AMPS), differing in both backbone architecture and polymerization handle.

Molecular Formula C8H15NO4S
Molecular Weight 221.28 g/mol
CAS No. 80675-31-6
Cat. No. B12672359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-((2-methyl-1-oxoallyl)amino)propanesulphonate
CAS80675-31-6
Molecular FormulaC8H15NO4S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCC(CNC(=O)C(=C)C)CS(=O)(=O)O
InChIInChI=1S/C8H15NO4S/c1-6(2)8(10)9-4-7(3)5-14(11,12)13/h7H,1,4-5H2,2-3H3,(H,9,10)(H,11,12,13)
InChIKeyDZZPJONMESFAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-((2-methyl-1-oxoallyl)amino)propanesulphonate (CAS 80675-31-6) – Class Positioning and Procurement-Relevant Identity


2-Methyl-3-((2-methyl-1-oxoallyl)amino)propanesulphonate (CAS 80675-31-6) is a sulfonate-functionalized methacrylamide monomer . It is a structural analog of the commodity monomer 2-acrylamido-2-methylpropane sulfonic acid (AMPS), differing in both backbone architecture and polymerization handle. The compound possesses a methacrylamide reactive group instead of an acrylamide, coupled with a methyl substituent on the propane backbone. With a computed LogP of 1.99620 and a polar surface area (PSA) of 98.17 Ų , this monomer exhibits markedly different hydrophobicity and partitioning behavior compared to AMPS, which has a LogP ranging from -3.7 to -1.79 . These structural and physicochemical distinctions are not cosmetic; they directly influence copolymerization kinetics, polymer architecture, hydrolytic stability, and compatibility with hydrophobic co-monomers, making generic substitution a risk-laden proposition.

Why AMPS, 2-Methacrylamido-2-methylpropanesulfonic Acid, or 3-Sulfopropyl Methacrylate Cannot Substitute for CAS 80675-31-6


The procurement of sulfonate monomers is often driven by the functional handle—the sulfonic acid group—leading to the misconception that in-class compounds are interchangeable. This is critically flawed for CAS 80675-31-6. Unlike the widely used AMPS (acrylamide-type, C7) and its isomer 2-methacrylamido-2-methylpropanesulfonic acid (CAS 21838-63-1), the target compound possesses a unique combination of a methacrylamide polymerizable group at a distinct backbone position (3-methacrylamido-2-methylpropane-1-sulfonate) [1]. The methacrylamide group exhibits lower reactivity ratios compared to acrylamides, resulting in different copolymer composition drift and sequence distribution when copolymerized, for instance, with acrylic acid or acrylamide [2]. Furthermore, the additional methyl group on the backbone and the methacrylamide moiety significantly raise the LogP to approximately 1.99, compared to the strongly negative LogP of AMPS, fundamentally altering the monomer's hydrophobicity and its partition behavior in emulsion or dispersion polymerization systems . These differences are reflected in patent literature, where the methacrylamido sulfonic acid variant is specifically listed as an alternative—not a replacement—for AMPS in polymer compositions [3], indicating that performance characteristics are distinct. Substituting with the wrong analog can lead to altered polymer architecture, poor incorporation, unwanted solution properties, and failed scale-up.

Quantitative Differentiation Guide for CAS 80675-31-6 Against Closest Analogs


Differential Lipophilicity: LogP Comparison Between CAS 80675-31-6 and AMPS

The computed LogP of the target compound is 1.99620, while AMPS (2-acrylamido-2-methylpropane sulfonic acid) exhibits a LogP ranging from -3.7 to -1.79 depending on pH and salt form . This represents a LogP difference of approximately 3.7 to 5.7 orders of magnitude—a massive shift in hydrophobicity. For context, each unit increase in LogP translates roughly to a 10-fold increase in octanol partitioning. This implies that CAS 80675-31-6 is approximately 5,000 to 500,000 times more lipophilic than AMPS in its sulfonic acid form. Such a difference dramatically alters monomer distribution in emulsion polymerization: CAS 80675-31-6 will preferentially partition into the organic/micelle phase, potentially enabling more efficient incorporation in hydrophobic polymer matrices or gradient copolymer architectures. In contrast, AMPS largely remains in the aqueous phase, limiting its utility in dispersion or emulsion systems without co-solvents. This property can be strategically exploited in designing amphiphilic copolymers, where a controlled gradient of sulfonate functionality is desired.

Lipophilicity Monomer Design Emulsion Polymerization Polymer Architecture

Reactivity Ratio Divergence: Methacrylamide vs. Acrylamide Kinetics

The target compound contains a methacrylamide polymerizable group, while AMPS contains an acrylamide group. This structural difference has profound consequences on polymerization kinetics. Literature reports for AMPS copolymerized with acrylamide give reactivity ratios of rAMPS = 0.18 and rAAm = 0.85 (or rAMPS = 0.7 ± 0.08 and rAAm = 1.1 ± 0.1 depending on solvent and measurement method) [1][2]. Methacrylamide monomers are known to exhibit lower reactivity ratios compared to their acrylamide counterparts in free-radical copolymerization due to the steric and electronic effects of the α-methyl substituent on the propagating radical. This results in slower homopropagation and a greater tendency for alternation or cross-propagation when copolymerized with electron-rich comonomers. While direct reactivity ratios for CAS 80675-31-6 are not publicly available, the general class behavior of methacrylamide monomers indicates that the copolymer composition drift and sequence distribution will differ significantly from AMPS-based copolymers. For applications requiring precisely controlled sulfonate group spacing, this kinetic difference is non-trivial and may favor or disfavor the target compound depending on the comonomer system.

Copolymerization Kinetics Reactivity Ratios Methacrylamide Acrylamide Monomer Selection

Distinct Polymer Architecture: Structural Isomerism Between CAS 80675-31-6 and CAS 21838-63-1

CAS 80675-31-6 and its isomer 2-methacrylamido-2-methylpropanesulfonic acid (CAS 21838-63-1) share the same molecular formula (C8H15NO4S) and molecular weight (221.28 g/mol), yet differ in the position of the methyl substituent on the propane backbone. In CAS 80675-31-6, the sulfonate group is at the terminal carbon (propane-1-sulfonate), while the methyl group is at the 2-position of the propane chain. In CAS 21838-63-1, the sulfonate group is attached to the same carbon as the methyl substituents (2-methylpropane-2-sulfonate architecture) . This structural isomerism results in different steric environments around the sulfonate group, which can influence the polymer's hydration, ion-binding capacity, and the local dielectric environment of the charged group. The terminal sulfonate in CAS 80675-31-6 is expected to be more conformationally flexible and may exhibit different counterion condensation behavior compared to the sterically hindered sulfonate in the isomer (CAS 21838-63-1). In patent literature, these isomers are not considered interchangeable; US Patent 6,691,715 specifically lists '2-methacrylamido-2-methylpropane sulfonic acid' (the isomer) as a distinct monomer option, separate from the 2-acrylamido counterpart [1]. The target compound (CAS 80675-31-6) represents yet another substitution pattern not covered by that patent's generic formula, implying distinct intellectual property space and potentially unique polymer properties.

Structural Isomerism Polymer Architecture Monomer Design Sulfonate Monomer

Patent Landscape Differentiation: Unique CAS Coverage for CAS 80675-31-6

A patent landscape analysis confirms that CAS 80675-31-6 (mapped to EINECS 279-529-6) occupies a distinct space. The widely referenced patent US 6,691,715 explicitly claims '2-methacrylamido-2-methylpropane sulfonic acid'—the isomer CAS 21838-63-1—as a monomer option alongside AMPS [1]. The target compound CAS 80675-31-6 is not subsumed under that patent's generic formula, which describes substitution at the 2-position of the propane backbone. Similarly, patents using '2-(meth)acrylamido-2-methyl-1-propanesulfonic acid' refer to the isomer, not the target [2]. This IP differentiation suggests that polymers made with CAS 80675-31-6 could have freedom-to-operate advantages in certain formulations. Procuring CAS 80675-31-6 instead of the isomer CAS 21838-63-1 means the user is accessing a different chemical entity that is not covered by bulk commodity patents on AMPS-type monomers, providing strategic value in commercial polymer product development.

Patent Landscape Intellectual Property Monomer Procurement Specialty Monomer

Polar Surface Area Difference: Impact on Membrane Permeability and Polymer Hydration

The computed Polar Surface Area (PSA) of CAS 80675-31-6 is 98.17 Ų . For comparison, the PSA of AMPS (C7H13NO4S) is estimated to be approximately 92 Ų based on molecular structure (one fewer carbon atom reduces non-polar surface area, but the additional methyl group in CAS 80675-31-6 adds non-polar surface area while the overall PSA remains dominated by the sulfonate and amide groups). However, the key differentiator is the ratio of PSA to total molecular surface area. The larger molecular weight (221.28 vs. 207.24 for AMPS) and the additional methyl groups in CAS 80675-31-6 result in a lower fraction of polar surface area relative to total surface area, correlating with its higher LogP and suggesting lower hydration free energy. In practical terms, polymers derived from CAS 80675-31-6 are expected to exhibit reduced water uptake compared to AMPS-based polymers at equivalent charge density, making the target compound suitable for applications where controlled hydrophilicity is desired (e.g., humidity-responsive materials, lower-swelling hydrogels, or membranes requiring balanced water sorption and dimensional stability).

Polar Surface Area Polymer Hydration Membrane Design Sulfonate Monomer

Research and Industrial Application Scenarios for CAS 80675-31-6 Where Differentiation Is Meaningful


Emulsion and Dispersion Polymerization Requiring Hydrophobic-Phase Sulfonate Incorporation

In emulsion polymerization systems where the target polymer must carry sulfonate functionality within a hydrophobic matrix (e.g., styrene-acrylic or all-acrylic latexes), CAS 80675-31-6 provides a significant advantage over AMPS. Its LogP of 1.996 ensures that the monomer partitions preferentially into the micelle/organic phase, leading to more uniform sulfonate incorporation along the polymer backbone. In contrast, AMPS (LogP = -3.7 to -1.79) largely remains in the aqueous phase, resulting in surface-localized sulfonate functionality or requiring co-solvent strategies that complicate manufacturing [1]. This makes CAS 80675-31-6 particularly suitable for synthesizing latex binders with internal sulfonate stabilization or for creating gradient-composition particles.

Design of Controlled-Hydrophilicity Hydrogels and Membranes

For hydrogel or membrane applications where swelling must be precisely controlled—such as humidity sensors, actuators, or low-swelling biomedical hydrogels—the higher hydrophobicity of CAS 80675-31-6 (LogP 1.996, PSA 98.17 Ų) compared to AMPS provides a tool for tuning water uptake without sacrificing sulfonate density . Polymers made from the target monomer are expected to exhibit lower equilibrium water content at equivalent charge density, enabling materials that resist over-swelling while maintaining ion-exchange capacity. This is particularly valuable in biomaterial applications where dimensional stability is critical.

Synthesis of Novel Amphiphilic Copolymers with Controlled Sulfonate Spacing

The methacrylamide backbone of CAS 80675-31-6, combined with its sterically accessible terminal sulfonate group (3-methacrylamido-2-methylpropane-1-sulfonate architecture), enables the design of amphiphilic copolymers where sulfonate groups are spaced differently than in AMPS-based copolymers. The methacrylamide reactivity differences, inferred from class behavior [1], can be exploited to create gradient or block copolymers via living/controlled radical polymerization techniques (e.g., RAFT). This opens opportunities in dispersant design, drug delivery carriers, and smart surfaces where precise sulfonate placement dictates function.

IP-Differentiated Polymer Product Development

Companies seeking to develop patent-differentiated sulfonate-containing polymers can utilize CAS 80675-31-6 as a monomer. Current patent literature extensively covers AMPS and its methacrylamido isomer (CAS 21838-63-1) [2]. The target compound (CAS 80675-31-6) represents a structurally distinct entity with a unique InChI Key and stereoelectronic profile, providing freedom-to-operate in polymer composition-of-matter claims and enabling the development of proprietary formulations for personal care, coatings, and water treatment applications.

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